Product packaging for Benzkurin(Cat. No.:CAS No. 65-29-2)

Benzkurin

Cat. No.: B1674402
CAS No.: 65-29-2
M. Wt: 637.7 g/mol
InChI Key: SHCUVJVACNVUPK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Gallamine triethiodide is a synthetic tri-quaternary ammonium compound and a competitive antagonist of acetylcholine at the nicotinic receptors of the neuromuscular junction, leading to non-depolarizing neuromuscular blockade . Introduced in the mid-20th century, it was historically used as a muscle relaxant during surgical procedures but is now primarily a valuable tool in basic research . A key characteristic that differentiates it from other neuromuscular blocking agents is its potent vagolytic effect, as it also acts as a selective antagonist at cardiac muscarinic receptors . This action blocks the vagus nerve, which can result in pronounced tachycardia (an increase in heart rate of 10-20%) and occasional hypertension in experimental models, making it a compound of interest in cardiovascular and autonomic neuroscience studies . In a research context, gallamine triethiodide is utilized to induce paralysis in animal models, thereby eliminating motor artifacts during neurophysiological recordings such as electroencephalography (EEG) and sympathetic nerve activity monitoring . The drug has an intermediate duration of action, is excreted unchanged in the urine, and does not cause histamine release, which can be a advantageous profile in certain experimental designs . It is important to note that the effects of gallamine triethiodide can be enhanced by other drugs, including certain antibiotics (e.g., aminoglycosides) and calcium-channel blockers, and may be antagonized by antiepileptics like carbamazepine and phenytoin . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H60IN3O3+2 B1674402 Benzkurin CAS No. 65-29-2

Properties

Key on ui mechanism of action

It competes with acetylcholine (ACh) molecules and binds to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate. It acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine. It blocks the action of ACh and prevents activation of the muscle contraction process. It can also act on nicotinic presynaptic acetylcholine receptors which inhibits the release of ACh.
GALLAMINE TRIETHIODIDE...PRODUCES SKELETAL MUSCLE RELAXATION BY COMBINING WITH RECEPTOR SITE AT NEUROMUSCULAR JUNCTION & BLOCKING ACTION OF NEUROTRANSMITTER ACETYLCHOLINE.
IN RAT PHRENIC NERVE-DIAPHRAGM GALLAMINE HAD NO SIGNIFICANT EFFECTS ON ELECTROGENIC PROPERTIES OF EXCITABLE MEMBRANES OF MOTOR NERVE TERMINALS & MUSCLE FIBERS;  IT DEPRESSED RESPONSE OF POSTSYNAPTIC RECEPTORS TO ACTION OF ACETYLCHOLINE.
AT NEUROMUSCULAR JUNCTIONS IN MICE AND FROGS, FOLLOWING STEP CHANGES OF MEMBRANE POTENTIAL FROM -70 TO -130 MV, GALLAMINE (5 UMOL) IN THE PRESENCE OF ACETYLCHOLINE (3 UMOL) CAUSED AN INITIAL RAPID DECR IN CURRENT FOLLOWED BY OPENING OF CHANNELS AT A SLOWER RATE THAN WITH ACETYLCHOLINE ALONE. WHEN THE INTERNAL POTENTIAL WAS REDUCED TO -70 MV, THERE WAS A RAPID INCR IN CURRENT AT FIRST, FOLLOWED BY THE USUAL DECR WHICH WAS AGAIN SLOWER THAN NORMAL. THUS, GALLAMINE MAY PRODUCE A POTENTIAL-DEPENDENT BLOCK OF OPEN ION CHANNELS.

CAS No.

65-29-2

Molecular Formula

C30H60IN3O3+2

Molecular Weight

637.7 g/mol

IUPAC Name

2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium iodide

InChI

InChI=1S/C30H60N3O3.HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;/h19-21H,10-18,22-27H2,1-9H3;1H/q+3;/p-1

InChI Key

SHCUVJVACNVUPK-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-]

Appearance

Solid powder

Color/Form

WHITE AMORPHOUS POWDER
White crystals from acetone/wate

melting_point

152-153
147.5 °C

Other CAS No.

65-29-2

Pictograms

Irritant

Purity

>95% (or refer to the Certificate of Analysis)

Related CAS

153-76-4 (parent)

shelf_life

>2 years if stored properly

solubility

Soluble
Freely sol in water, alcohol, dil acetone;  sparingly sol in anhyd acetone, ether, benzene, chloroform
Very soluble in water and ethanol;  slightly soluble in ethyl ether and acetone.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Flaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine

Origin of Product

United States

Molecular and Cellular Mechanisms of Gallamine Triethiodide Action

Cholinergic Receptor Interactions and Selectivity

Gallamine (B1195388) triethiodide's pharmacological profile is defined by its engagement with both major classes of acetylcholine (B1216132) receptors: nicotinic and muscarinic. It acts as a competitive antagonist at muscle-type nicotinic acetylcholine receptors and as an allosteric modulator of muscarinic acetylcholine receptors. guidetopharmacology.orgscbt.com

Nicotinic Acetylcholine Receptor Competitive Antagonism

At the neuromuscular junction, gallamine triethiodide functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgguidetopharmacology.org It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these receptors. drugbank.com

By binding to the cholinergic receptor sites on the postsynaptic membrane of the motor endplate, gallamine triethiodide prevents ACh from activating these receptors. drugbank.comnih.gov This blockade of ACh's transmitter action inhibits the depolarization of the muscle fiber membrane, thereby preventing the initiation of muscle contraction. drugbank.comnih.gov Studies on rat phrenic nerve-diaphragm preparations have shown that gallamine depresses the response of postsynaptic receptors to ACh, as evidenced by a reduction in the amplitude of miniature end-plate potentials. nih.govpharmacompass.com The reduction in muscle twitch is a direct consequence of the failure of end-plate potentials to propagate as muscle action potentials. nih.gov

In addition to its postsynaptic effects, gallamine triethiodide can also act on presynaptic nicotinic acetylcholine receptors, leading to an inhibition of acetylcholine release. drugbank.com Investigations using rat phrenic nerve-diaphragm preparations have revealed that gallamine initially excites and subsequently depresses the release of neurotransmitter from nerve terminals. nih.gov This biphasic effect is particularly evident under conditions of rapid stimulation. nih.gov

Gallamine triethiodide exhibits a degree of selectivity in its interactions with different nAChR subtypes. While it is a potent antagonist at muscle-type nAChRs, its affinity for neuronal nAChR subtypes can vary. ebi.ac.ukbiologists.com For instance, in studies on locust thoracic ganglia, gallamine triethiodide was found to be a less potent antagonist of the AChl receptor compared to other nicotinic antagonists like α-bungarotoxin and mecamylamine. biologists.com

Nicotinic AntagonistPotency at AChl Receptor (Locust)
PMNIMost Potent
α-bungarotoxin
Mecamylamine>
Trimethaphan camsylate>
Chlorisondamine
d-tubocurarine
Hexamethonium
Gallamine triethiodide
Tetraethylammonium (B1195904)Least Potent

This table illustrates the relative potency of various nicotinic antagonists at the AChl receptor in locusts, with PMNI being the most potent. biologists.com

Muscarinic Acetylcholine Receptor Allosteric and Orthosteric Modulation

Gallamine triethiodide also interacts with muscarinic acetylcholine receptors (mAChRs), acting as an allosteric and, in some contexts, an orthosteric modulator. ncats.io This interaction is subtype-selective, with a notable preference for the M2 receptor subtype. sigmaaldrich.com

Research has consistently demonstrated that gallamine triethiodide exhibits a higher affinity for the M2 muscarinic receptor subtype compared to others. sigmaaldrich.commdpi.com The order of potency for its allosteric modulation is generally considered to be M2 > M1, M4 > M3, M5. sigmaaldrich.compsu.edu

Studies have quantified the binding affinities of gallamine for different muscarinic receptor subtypes. For example, equilibrium binding experiments have shown a significantly higher affinity for the M2 receptor (pKA ≈ 7.57) compared to the M3 receptor (pKA ≈ 5.56). nih.gov This selectivity for the M2 receptor is a key feature of its pharmacological profile and contributes to its effects on cardiac tissue, where M2 receptors are prominently expressed. nih.govnih.gov The interaction of gallamine with the M2 receptor is allosteric, meaning it binds to a site on the receptor that is distinct from the acetylcholine binding site, and modulates the receptor's function. nih.gov It has been shown to slow the dissociation of other ligands from the M2 receptor. nih.gov

Muscarinic Receptor SubtypeGallamine Affinity (pKA)
M27.57 ± 0.04
M35.56 ± 0.13

This table displays the binding affinities (pKA) of gallamine for M2 and M3 muscarinic receptor subtypes, highlighting its higher affinity for the M2 subtype. nih.gov

Further research has explored the molecular basis for this selectivity. Site-directed mutagenesis studies have identified specific amino acid residues in the transmembrane domains of the muscarinic receptors that are crucial for the selective binding of gallamine. psu.edu For instance, an asparagine residue in the M2 receptor appears to be a key determinant of its high affinity for gallamine. psu.edu

Evidence for Allosteric Binding Site Interactions

Gallamine was one of the first ligands identified to bind to an allosteric site on muscarinic acetylcholine receptors. psu.edu Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine, binds. This interaction can modify the receptor's affinity for its primary ligand or its signaling efficacy.

Research has demonstrated that gallamine functions as an allosteric antagonist with a notable preference for the M2 subtype of muscarinic receptors. scientificlabs.co.ukdrugbank.com Evidence for its allosteric mechanism comes from studies observing its effects on agonist-mediated responses. For instance, in the rat myocardium, gallamine causes a parallel rightward shift in the dose-response curves for the inhibition of adenylate cyclase activity by muscarinic agonists like oxotremorine-M. nih.gov This type of non-competitive antagonism is a hallmark of an allosteric interaction. nih.gov

Further evidence is derived from radioligand binding assays. The concentrations of gallamine required to slow the dissociation rate of a radiolabeled antagonist (like [3H]N-methylscopolamine) from the receptor are often different from the concentrations that inhibit the initial binding, a key indicator of allosteric interaction. nih.gov At the M3 receptor, there was little separation between the concentrations of gallamine that inhibited binding and those that affected the association and dissociation rates of the radioligand, making it difficult to definitively classify the mechanism as purely competitive or allosteric at this subtype. nih.gov

Mutagenesis studies have been employed to identify the specific amino acid residues that constitute the allosteric binding site. By creating chimeric receptors from high-affinity (M2) and low-affinity (M5) subtypes, researchers have pinpointed epitopes involved in the subtype selectivity of gallamine's allosteric effects. psu.edu

Table 1: Dissociation Constants (Kd) of Gallamine at M2 Muscarinic Receptors in Rat Myocardium

This table presents the dissociation constants for gallamine as determined by its ability to antagonize the effects of different agonists on adenylate cyclase activity and through direct binding assays.

Method/AgonistEstimated Dissociation Constant (μM)
Antagonism of Oxotremorine-M0.52 nih.gov
Antagonism of Bm 50.83 nih.gov
Inhibition of [3H]N-methylscopolamine binding1.1 nih.gov
Competitive Binding Dynamics at Muscarinic Receptors

While gallamine is widely recognized for its allosteric effects, particularly at M2 receptors, its interaction with other muscarinic receptor subtypes can exhibit characteristics of competitive antagonism. scientificlabs.co.uk Competitive antagonists bind reversibly to the same (orthosteric) site as the endogenous agonist, thereby blocking its action. drugbank.comunict.it

Studies have shown that at low concentrations, gallamine's interaction with M1 and M2 receptors appears to be competitive. nih.gov For example, the concentration of gallamine needed to inhibit the binding of the M1-selective antagonist [3H]pirenzepine was 263-fold lower than the concentration required to allosterically decrease the radioligand's dissociation rate. nih.gov Similarly, for the M2 receptor, this value was 23-fold lower. nih.gov Furthermore, at concentrations that blocked 63-71% of radioligand binding, gallamine had no effect on the rate of association of the radioligand with either M1 or M2 receptors, which is consistent with a competitive mechanism. nih.gov

In experiments using zebrafish larvae, gallamine triethiodide was shown to act as a competitive antagonist to the agonist arecoline (B194364) at M2 receptors, blocking its biological effects by preventing it from binding. mdpi.com This demonstrates that the binding dynamics can be described as competitive, where gallamine occupies the agonist binding site without activating the receptor. mdpi.comscbt.com

Enzymatic Interactions: Acetylcholinesterase Inhibition

In addition to its effects on muscarinic receptors, gallamine triethiodide also interacts with acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine. drugbank.com

Reversible Competitive Inhibition Kinetics

The inhibition of AChE by gallamine is complex and does not follow a simple competitive model. Kinetic analyses of gallamine's interaction with bovine retinal AChE revealed a mixed-type inhibition, which is composed of both competitive and noncompetitive elements. scialert.netscialert.net This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme (a characteristic of competitive inhibition) and the enzyme-substrate complex (a characteristic of noncompetitive inhibition).

In one study, the Michaelis-Menten constant (Ks) for the hydrolysis of acetylthiocholine (B1193921) iodide increased in the presence of gallamine, while the maximum velocity (Vmax) decreased. scialert.net An increase in the apparent substrate affinity constant (Ks) is typical of competitive inhibition, while a decrease in Vmax is characteristic of noncompetitive or mixed inhibition. The analysis resulted in the characterization of this interaction as a "non-linear-non-hyperbolic" mixed-type inhibition. scialert.net Another study described the inhibition by gallamine as following a 'steric blockade hypothesis', where the inhibitor reduces both the association of the substrate and the dissociation of the product from the active site. nih.gov This study also classified the interaction as a mixed-type inhibition. nih.gov

Table 2: Kinetic Parameters of Bovine Retinal Acetylcholinesterase Inhibition by Gallamine Triethiodide

This table shows the inhibitor and substrate affinity constants for gallamine with bovine retinal AChE, indicating a mixed-type inhibition mechanism.

ParameterValue (mM)
KI (Inhibitor constant - competitive)0.69 scialert.net
K'I (Inhibitor constant - noncompetitive)1.096 scialert.net

Ligand Binding to the Peripheral Anionic Site of Acetylcholinesterase

The mixed-type inhibition kinetics of gallamine are explained by its binding to a secondary site on the AChE enzyme known as the peripheral anionic site (PAS). drugbank.comsci-hub.sesigmaaldrich.com The PAS is distinct from the catalytic active site located at the bottom of a deep gorge within the enzyme. scialert.netsci-hub.se

Binding of ligands like gallamine to the PAS can allosterically modulate the conformation of the active site, thereby interfering with substrate hydrolysis. sci-hub.setandfonline.com This interaction is also implicated in the non-catalytic functions of AChE. Research has shown that the neurotrophic activity of AChE, such as the promotion of neurite outgrowth, is not blocked by active site inhibitors but is abolished by PAS ligands, including gallamine. nih.gov This indicates that the PAS is the domain responsible for these non-cholinergic functions of the enzyme. nih.gov The ability of gallamine to bind to this site makes it a valuable tool for studying the structure and function of both the catalytic and non-catalytic roles of acetylcholinesterase. sci-hub.senih.gov

Preclinical Pharmacological and Toxicological Studies

Comparative Pharmacological Assessments in Animal Models

Gallamine (B1195388) triethiodide is a non-depolarizing neuromuscular blocking drug, a class that also includes agents like d-tubocurarine, pancuronium (B99182), and alcuronium. pharmacy180.com These agents act as competitive antagonists to acetylcholine (B1216132) at the nicotinic receptors on the motor endplate, preventing muscle depolarization and causing paralysis. msdvetmanual.com This mechanism contrasts with depolarizing agents like suxamethonium, which initially acts as an agonist, causing muscle fasciculations before inducing a block. wfsahq.org

In comparative studies, gallamine demonstrates a distinct profile. For instance, research suggests that non-depolarizing agents with lower potency may exhibit a more rapid onset of action. nih.gov A study comparing equipotent doses of pancuronium, gallamine, and d-tubocurarine found that gallamine had the fastest onset of neuromuscular blockade. nih.gov Following administration of gallamine, the time to 50% twitch depression was 66 seconds, compared to 99 seconds for d-tubocurarine and 141 seconds for pancuronium. nih.gov

While all non-depolarizing muscle relaxants can have cardiovascular effects, the extent and nature of these effects vary. msdvetmanual.com Gallamine is noted for its vagolytic action, which can lead to sinus tachycardia. drugbank.com This is a distinguishing feature compared to d-tubocurarine, which is more associated with histamine (B1213489) release, and pancuronium and alcuronium, which tend to cause fewer changes in cardiovascular parameters. nih.gov Unlike some other neuromuscular blockers, gallamine's actions are not significantly dependent on hepatic function, which can be an advantage in certain preclinical models. wfsahq.org

AgentOnset to 50% Twitch Depression (seconds)Primary Cardiovascular Characteristic
Gallamine 66Vagolytic (Tachycardia) drugbank.com
d-tubocurarine 99Histamine Release nih.gov
Pancuronium 141Minimal Cardiovascular Changes nih.gov

The pharmacodynamic effects of gallamine triethiodide show considerable variation across different animal species. In amphibian and mammalian myelinated nerve fibers, gallamine has been shown to directly affect nerve membranes, independent of its neuromuscular blocking action. nih.gov Voltage-clamp studies revealed that external application of gallamine is approximately five times more potent than tetraethylammonium (B1195904) in blocking potassium conductance, while having no effect on sodium channels. nih.gov However, internal application can slow sodium inactivation and, at positive potentials, occlude sodium channels. nih.govnih.gov

In rodent models, specifically rats, gallamine has been used to study receptor binding and interactions within the central and peripheral nervous systems. Studies on rat brain tissue have demonstrated that gallamine can differentiate between subpopulations of muscarinic receptors, showing varying affinities for different receptor sites. nih.gov For example, in the rat brainstem, data fit a two-site model with a high-affinity site (Kd = 25 nM) and a low-affinity site (93 µM). nih.gov

Avian models, such as chickens, have also been utilized in preclinical research. Chronic paralysis of chick embryos with gallamine has been employed to study the development of the neuromuscular junction. hmdb.ca Furthermore, the chicken heart has been used in binding studies to characterize gallamine's interaction with atypical muscarinic receptors. nih.gov

In Vitro Pharmacological Investigations

In vitro binding assays using radioligands have been crucial in elucidating the specific receptor interactions of gallamine triethiodide. These studies confirm that while its primary action is at the nicotinic receptor of the neuromuscular junction, it possesses significant and selective affinity for muscarinic acetylcholine receptors. nih.gov

Gallamine demonstrates marked selectivity for different muscarinic receptor subtypes. Radioligand binding studies using tissue homogenates from rat heart and guinea-pig uterus revealed a high affinity for M2 muscarinic receptors. nih.gov In contrast, it displayed low affinity for M3 receptors in rat glandular tissue and human astrocytoma cells, and for M4 receptors in NG108-15 and PC12 cells. nih.gov Its affinity for M1 receptors in the rat cortex was found to be intermediate. nih.gov The interaction with M1 and M2 receptors appears to be competitive at low concentrations. nih.gov

Further studies in rat brain membranes indicated that gallamine can interact with an allosteric site on muscarinic receptors, separate from the primary acetylcholine binding site. nih.gov This allosteric interaction slows the dissociation of radiolabeled antagonists from the receptor complex. nih.gov This effect was observed for both M1 and M2 receptor subtypes. nih.gov The ability of gallamine to distinguish between receptor subtypes has made it a valuable tool in pharmacological research for classifying muscarinic receptors. nih.gov

Receptor SubtypeGallamine AffinityTissue/Cell Model
M1 IntermediateRat Cortex nih.gov
M2 HighRat Heart, Guinea-pig Uterus nih.govdrugbank.com
M3 LowRat Glandular Tissue, Human 1321 N1 Astrocytoma Cells nih.govdrugbank.com
M4 LowNG108-15 and PC12 Cells nih.gov

Isolated organ preparations provide a functional context to the binding affinities observed in homogenates. These ex vivo models allow researchers to study the physiological response of a specific tissue to a drug, free from systemic influences. adinstruments.companlab.com

In the isolated, electrically stimulated atria of the guinea-pig, gallamine was shown to antagonize the negative inotropic effects of acetylcholine and carbachol, consistent with its blockade of cardiac M2 muscarinic receptors. consensus.app The antagonism resulted in parallel rightward shifts of the dose-response curves, though at high concentrations, the degree of antagonism was less than expected for a purely competitive antagonist, suggesting a more complex interaction, possibly non-competitive or allosteric. consensus.app Studies on guinea-pig ileum, a tissue rich in M3 receptors, have also been used to investigate gallamine's antagonist properties, where it generally shows lower potency compared to its effects on atrial preparations. nih.gov

The frog skeletal muscle endplate preparation has been used to examine the mechanism of neuromuscular blockade. Voltage-clamp studies showed that gallamine produces a parallel shift in concentration-response curves, characteristic of competitive antagonism. researchgate.net However, fluctuation analysis of the endplate current revealed a second component to its action: a block of the open ion channel, which is a mechanism that is dependent on membrane potential. researchgate.net

Advanced Methodological Approaches in Gallamine Triethiodide Research

Application of Microdialysis for In Vivo Tissue Concentration Monitoring

Microdialysis is a minimally invasive sampling technique that permits the continuous measurement of unbound drug concentrations in the interstitial fluid of living tissues. This method has been instrumental in elucidating the distribution of gallamine (B1195388) within muscle tissue, providing more accurate data than can be obtained from plasma concentrations alone.

In studies using urethane-anesthetized rats, microdialysis sampling has been employed to continuously monitor gallamine concentrations in the muscle interstitial fluid (MIF) following an intravenous bolus dose. nih.gov The technique's validity for gallamine was established by confirming that in vitro recovery was independent of concentration, stable over an 8-hour period, and reproducible across different established estimation methods, including gain, loss, and the zero-net flux method. nih.gov A perfusion flow rate of 2 µL/min with 15-minute sampling intervals was determined to be optimal for these studies. nih.gov

Research findings indicate that gallamine is rapidly distributed into the muscle interstitial fluid. nih.gov A key finding from these microdialysis studies is the non-uniform distribution of gallamine within the muscle. The concentration in the muscle tissue homogenate was found to be significantly lower than that in the muscle interstitial fluid, as estimated by microdialysis. nih.govfrontiersin.org This suggests that gallamine selectively distributes into the interstitial fluid rather than uniformly throughout the muscle tissue. nih.gov This observation is supported by simulations using a hybrid physiologically based pharmacokinetic model, which showed good agreement between predicted and observed concentration data when assuming uptake of the drug only into the interstitial space. nih.govfrontiersin.org

Distribution of Gallamine Triethiodide in Rat Muscle Tissue nih.gov
ParameterValueMethodology
MIF-Plasma Partition Coefficient0.9 +/- 0.1Microdialysis Sampling
Muscle Homogenate Concentration (as % of MIF Concentration)23% +/- 5%Comparison of Microdialysis and Tissue Homogenization

Computational Modeling and Docking Simulations for Ligand-Receptor Interactions

Computational modeling and molecular docking simulations are powerful in silico tools used to predict and analyze the interaction between a ligand, such as gallamine triethiodide, and its receptor at the atomic level. These methods are crucial for understanding the structural basis of drug action, predicting binding affinities, and designing new therapeutic agents. nih.govnih.gov

The general process involves creating a three-dimensional model of the target receptor, often based on crystallographic data, and then computationally "docking" the ligand into the receptor's binding site. nih.gov Algorithms calculate the most likely binding poses and estimate the binding energy, which correlates with the ligand's affinity for the receptor. drugbank.com Following docking, molecular dynamics simulations can be run to model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. mdpi.com

While specific computational docking studies for gallamine triethiodide are not extensively detailed in the available literature, the known targets of gallamine present clear opportunities for such investigations. Gallamine is known to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly showing high affinity for the M2 subtype, and also acts on neuronal nicotinic acetylcholine receptors (nAChRs). consensus.appnih.gov Radioligand binding studies have shown that gallamine's interaction with M1 and M2 receptors appears to be competitive, while its interaction with the M3 receptor may be allosteric. consensus.app

Computational approaches could be used to:

Model Binding Sites: Simulate the docking of gallamine into the orthosteric (acetylcholine binding site) and potential allosteric sites on various muscarinic receptor subtypes.

Predict Affinity: Calculate and compare the theoretical binding affinities of gallamine for different nAChR and mAChR subtypes, helping to explain its observed selectivity.

Elucidate Mechanism: Analyze the specific molecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the gallamine-receptor complex, providing a structural explanation for its competitive or allosteric antagonistic effects.

These computational techniques, by providing a molecular-level view, can complement experimental data and guide further research into the precise mechanisms of gallamine's action.

Advanced Electrophysiological Techniques

Advanced electrophysiological techniques are essential for studying the effects of gallamine triethiodide on the electrical properties of cells, particularly neurons and muscle fibers. These methods allow for precise measurements of ion channel function and membrane potential.

Voltage-Clamp: The voltage-clamp technique is a powerful method used to measure the flow of ions across a cell membrane while holding the membrane potential at a set level. This allows researchers to isolate and study the behavior of specific ion channels. Voltage-clamp studies have revealed that gallamine has direct effects on peripheral nerve fibers, in addition to its well-known neuromuscular blocking action.

Specifically, when applied externally to amphibian and mammalian nerve fibers, gallamine blocks the delayed potassium conductance (gK) with a potency about five times greater than that of tetraethylammonium (B1195904) chloride. Notably, the sodium conductance is unaffected by the external application of gallamine. However, internal application of gallamine to myelinated nerve fibers has been shown to slow sodium inactivation and, at positive potentials, to enter and occlude sodium channels, thereby reducing outward sodium currents. In studies on voltage-clamped endplates of frog skeletal muscle, gallamine was found to block open ion channels in a manner dependent on the membrane potential.

Effects of Gallamine Triethiodide on Ion Channels in Nerve Fibers
Application RouteIon Channel AffectedObserved Effect
ExternalPotassium (K+) ChannelsBlocks delayed potassium conductance
ExternalSodium (Na+) ChannelsNo effect on sodium conductance
InternalSodium (Na+) ChannelsSlows inactivation; occludes channel at positive potentials

Microelectrode Recordings: Intracellular microelectrode recordings are used to measure the membrane potential of a single cell. This technique has been employed to investigate the mechanism of action of gallamine at the neuromuscular junction in rat phrenic nerve-diaphragm preparations. These studies involved inserting glass microelectrodes into muscle fibers to record changes in end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs).

The findings from these recordings indicate that gallamine has a biphasic effect on the nerve terminal, initially causing excitement and then depressing the release of the neurotransmitter. Furthermore, gallamine was shown to depress the postsynaptic receptors' response to acetylcholine, as evidenced by a reduction in the amplitude of miniature end-plate potentials. The reduction in muscle twitch was determined to be caused by the failure of the end-plate potentials to propagate into muscle action potentials.

Electro-olfactogram (EOG): The electro-olfactogram is a recording of the summated electrical response of a group of olfactory receptor neurons to an odor stimulus. nih.gov This technique is used to assess the function of the peripheral olfactory epithelium. The olfactory system contains both nicotinic and muscarinic acetylcholine receptors, which are known targets for gallamine. nih.gov Therefore, the EOG could theoretically be a valuable tool for investigating whether gallamine has any effect on the initial stages of olfactory signal transduction. However, a review of the scientific literature indicates a lack of studies that have specifically applied the electro-olfactogram technique to research the effects of gallamine triethiodide.

Gallamine Triethiodide As a Research Tool and Mechanistic Probe

Utility in Subtype Differentiation of Muscarinic Receptors

Gallamine (B1195388) triethiodide is a crucial tool for distinguishing between the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). nih.govsigmaaldrich.com Its ability to selectively bind to these receptors allows researchers to identify and characterize receptor populations in various tissues. nih.gov Gallamine's primary mechanism in this context is through allosteric modulation, meaning it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine. mdpi.comdntb.gov.ua This interaction alters the receptor's conformation, thereby influencing the binding and action of other ligands. mdpi.comdntb.gov.ua

Research has demonstrated that gallamine exhibits a clear order of potency for the different muscarinic subtypes, which is generally accepted as M2 > M4 > M1 > M3 > M5. sigmaaldrich.comnih.gov It displays the highest affinity for the M2 subtype, found in locations such as the heart, and significantly lower affinity for M3 and M5 receptors. nih.govdrugbank.com This differential affinity is fundamental to its use as a research tool. For instance, radioligand binding studies have shown gallamine binds with high affinity to the M2 site with a Ki of 2.4 nM, while its affinity for the M1 site is about ten times lower, with a Ki of 24 nM. nih.gov

At lower concentrations, gallamine's interaction with M1 and M2 receptors can appear competitive. nih.govnih.gov However, its allosteric properties become evident as it affects the dissociation rates of other ligands from the receptor. nih.govnih.gov For example, gallamine slows the dissociation of the radioligand [3H]N-methylscopolamine ([3H]NMS) from all five muscarinic subtypes, with the most potent effect observed at the M2 receptor. nih.gov This allosteric action is a key feature that allows for detailed pharmacological investigation of receptor function. mdpi.com The sensitivity of M2 and M3 receptors to this allosteric modulation by gallamine is not related to the G-protein coupling specificity of the receptors. nih.gov

Binding Affinity and Potency of Gallamine Triethiodide at Muscarinic Receptor Subtypes
Receptor SubtypeRelative Affinity/PotencyReported Ki Value (nM)Interaction Type
M1Intermediate24Competitive / Allosteric
M2High2.4Competitive / Allosteric
M3LowNot SpecifiedAllosteric
M4High-IntermediateNot SpecifiedAllosteric
M5LowNot SpecifiedAllosteric

Application in Experimental Autoimmune Myasthenia Gravis Models

In the study of myasthenia gravis, an autoimmune disorder affecting the neuromuscular junction, animal models are indispensable. Gallamine triethiodide plays a specific and important role as a diagnostic and assessment tool in Experimental Autoimmune Myasthenia Gravis (EAMG). nih.gov Rather than inducing the disease, gallamine is used to reveal the extent of neuromuscular dysfunction in affected animals. nih.gov

Animals with EAMG, which is typically induced by immunization with acetylcholine receptors, exhibit a heightened sensitivity to neuromuscular blocking agents. nih.gov Researchers have developed a test wherein a dose-dependent injection of gallamine triethiodide is administered to animals. nih.gov In mice with EAMG, this injection produces a dramatic but transient response indicative of diminished neuromuscular function. nih.gov Studies have found that mice inoculated with the acetylcholine receptor are approximately twice as sensitive to gallamine as normal mice. nih.gov This hypersensitivity serves as a reliable indicator of the myasthenic condition, with positive results observed in over 80% of inoculated BALB/c mice and 94% of C57Bl/6 mice. nih.gov

This application allows researchers to monitor the progression of EAMG and to assess the efficacy of potential therapies. By quantifying the response to a standardized gallamine challenge, scientists can objectively measure changes in muscle function and neuromuscular transmission.

Use in Physiological Research for Muscle Immobilization (e.g., aquatic animals)

Gallamine triethiodide functions as a non-depolarizing neuromuscular blocker, inducing muscle relaxation and paralysis by competitively antagonizing acetylcholine at nicotinic receptors on the postsynaptic membrane. researchgate.netnih.gov This property makes it a useful agent for the chemical immobilization of animals during physiological research, particularly with large or difficult-to-handle aquatic species.

For decades, gallamine triethiodide has been a common choice for immobilizing crocodilians for research and transport. researchgate.netnih.gov It has been used effectively in species such as the Nile crocodile (Crocodylus niloticus) and the saltwater crocodile (Crocodylus porosus). researchgate.netnih.gov Immobilization allows for safe handling, transport, and the performance of various research procedures that would be impossible on a conscious and mobile animal. researchgate.net The effects of gallamine can be reversed with cholinesterase inhibitors like neostigmine. researchgate.netymaws.com

The use of gallamine as an immobilizing agent is not limited to reptiles. It has also shown promise as a practical agent for the capture and handling of large fish. fecpl.ca By inducing a smooth paralysis, it facilitates the safe management of fish for research purposes, minimizing the trauma and stress associated with manual capture methods like netting. fecpl.ca

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the identity and purity of gallamine triethiodide in experimental preparations?

  • Methodological Answer : The identity of gallamine triethiodide can be confirmed via infrared (IR) spectroscopy, where its absorption spectrum should match the reference standard in potassium bromide disks. Purity is assessed through clarity and color tests (1% solution in water must be colorless and clear), heavy metal analysis (≤20 ppm via Method 1), loss on drying (≤1.5% at 100°C), and residue on ignition (≤0.1%). Quantitative analysis is performed using reverse-phase liquid chromatography with mobile-phase optimization (e.g., acetonitrile-phosphate buffer) and comparison to a reference standard .

Q. What is the primary pharmacological mechanism of gallamine triethiodide, and how does this inform its experimental use?

  • Methodological Answer : Gallamine triethiodide is a selective M2 muscarinic acetylcholine receptor (mAChR) antagonist with notable cardiac specificity. This mechanism underpins its use in studies investigating parasympathetic regulation of heart rate and neuromuscular blockade. Researchers should validate receptor selectivity via competitive binding assays and control for off-target effects on other mAChR subtypes (e.g., M3) when designing experiments .

Q. How is gallamine triethiodide typically administered in in vivo neuromuscular studies?

  • Methodological Answer : In animal models, gallamine triethiodide is administered intravenously as a bolus injection (e.g., 2% solution) for initial immobilization, followed by continuous infusion (e.g., 10 mg/kg/h in dextrose-Ringer’s solution) to maintain muscle relaxation. Researchers must monitor electrolyte balance and ensure artificial ventilation is compatible with the compound’s prolonged effects .

Advanced Research Questions

Q. How can researchers address discrepancies between observed and expected antagonistic activity of gallamine triethiodide in cardiac tissue studies?

  • Methodological Answer : Discrepancies may arise from batch variability, metabolite interference, or off-target receptor interactions. To resolve this:

  • Validate compound purity via HPLC and heavy metal tests .
  • Conduct dose-response curves to confirm selectivity for M2 over other mAChR subtypes .
  • Use knockout models or selective agonists/antagonists to isolate M2-specific effects.

Q. What experimental design considerations are critical when using gallamine triethiodide to study mAChR signaling in isolated tissues?

  • Methodological Answer :

  • Tissue Preparation : Pre-incubate tissues with cholinesterase inhibitors to prevent acetylcholine degradation.
  • Controls : Include atropine (non-selective mAChR antagonist) and methoctramine (M2-selective antagonist) to benchmark gallamine’s efficacy.
  • Data Interpretation : Account for gallamine’s allosteric modulation properties, which may alter receptor binding kinetics. Use Schild analysis to estimate potency .

Q. How can HPLC parameters be optimized for precise quantification of gallamine triethiodide in biological matrices?

  • Methodological Answer :

  • Column : Use a C18 column with a particle size ≤5 µm.
  • Mobile Phase : Acetonitrile and phosphate buffer (pH 3.0) in a 60:40 ratio.
  • Detection : UV absorbance at 254 nm.
  • Validation : Perform spike-and-recovery tests in plasma/serum to assess matrix effects and limit of quantification (LOQ) .

Q. What strategies ensure reproducibility when administering gallamine triethiodide in longitudinal in vivo studies?

  • Methodological Answer :

  • Standardize storage conditions (dry, room temperature) to prevent decomposition.
  • Calibrate infusion pumps to maintain consistent dosing.
  • Document batch-specific purity data and pharmacokinetic parameters (e.g., half-life) in supplementary materials .

Q. How should researchers integrate gallamine triethiodide findings into broader mAChR signaling models?

  • Methodological Answer :

  • Use computational modeling to map gallamine’s binding affinity to M2 receptors.
  • Cross-reference results with genetic knockout studies or RNAi silencing data.
  • Publish raw datasets and HPLC chromatograms in open-access repositories to facilitate meta-analyses .

Methodological Best Practices

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data in supplementary materials and avoid duplicating figures in text .
  • Ethical Compliance : Obtain institutional approval for animal studies, emphasizing humane endpoints and gallamine’s immobilization effects .
  • Literature Review : Use SciFinder or Web of Science to locate primary sources on mAChR antagonists, avoiding non-peer-reviewed platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.